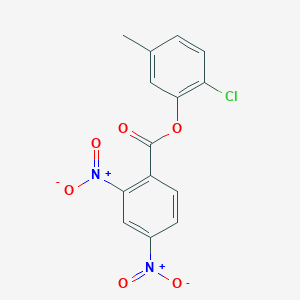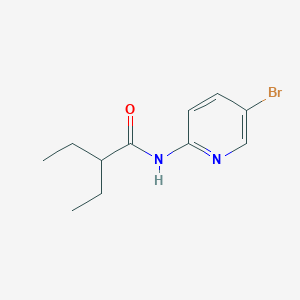
2-chloro-5-methylphenyl 2,4-dinitrobenzoate
説明
2-chloro-5-methylphenyl 2,4-dinitrobenzoate, commonly known as muscimol, is a naturally occurring psychoactive compound found in certain mushrooms, such as Amanita muscaria. It has been used for centuries in traditional medicine for its sedative and hallucinogenic properties. In recent years, muscimol has gained attention in scientific research for its potential therapeutic applications in various fields.
作用機序
Muscimol acts as a potent agonist of GABA receptors, specifically the GABAA receptor subtype. It binds to the receptor and enhances the activity of GABA, leading to increased inhibitory neurotransmission in the brain. This results in sedation, anesthesia, and anticonvulsant effects.
Biochemical and Physiological Effects
Muscimol has a range of biochemical and physiological effects on the body. It can induce sedation, anesthesia, and anticonvulsant effects by enhancing the activity of GABA receptors in the brain. It can also cause muscle relaxation, hypothermia, and respiratory depression. In addition, muscimol has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
Muscimol has several advantages for use in lab experiments. It is a potent and selective agonist of GABAA receptors, making it a useful tool for studying the role of these receptors in the brain. It can induce specific behavioral and physiological effects, such as sedation and anesthesia, which can be useful for studying the effects of GABAergic drugs. However, muscimol also has some limitations. It has a short half-life and is rapidly metabolized in the body, which can make it difficult to maintain consistent levels in experiments. In addition, muscimol can have off-target effects on other neurotransmitter systems, which can complicate interpretation of results.
将来の方向性
There are several future directions for research on muscimol. In neuroscience, muscimol could be used to study the role of GABA receptors in various neurological disorders, such as epilepsy, anxiety, and schizophrenia. It could also be used to develop new drugs that target GABA receptors for therapeutic purposes. In addition, muscimol's antioxidant and anti-inflammatory properties could be further explored for potential therapeutic applications in other fields, such as oncology and immunology.
科学的研究の応用
Muscimol has been studied extensively for its potential therapeutic applications in various fields. In neuroscience, it has been used as a tool to study the role of GABA receptors in the brain. Muscimol is a potent agonist of GABA receptors, which are the main inhibitory neurotransmitters in the brain. By activating these receptors, muscimol can induce sedation, anesthesia, and anticonvulsant effects.
特性
IUPAC Name |
(2-chloro-5-methylphenyl) 2,4-dinitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O6/c1-8-2-5-11(15)13(6-8)23-14(18)10-4-3-9(16(19)20)7-12(10)17(21)22/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJQZBZDWFZGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 4-[({2-[(1,3-benzodioxol-5-yloxy)acetyl]hydrazino}carbonothioyl)amino]benzoate](/img/structure/B4842729.png)
![N-[4-(1-{[(4-methoxyphenyl)amino]carbonyl}cyclopentyl)phenyl]-4-methylbenzamide](/img/structure/B4842763.png)
![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-ethylmethanesulfonamide](/img/structure/B4842764.png)
![N-[2-(benzoylamino)-3-(2-fluorophenyl)acryloyl]glycine](/img/structure/B4842770.png)
![2-(4-benzyl-1-piperazinyl)-N-[1-(4-propylphenyl)ethyl]acetamide](/img/structure/B4842782.png)
![3-{5-[(4-bromophenoxy)methyl]-2-furyl}-2-cyano-N-(3-cyano-2-thienyl)acrylamide](/img/structure/B4842787.png)
![4-[ethyl(methylsulfonyl)amino]-N-methylbenzamide](/img/structure/B4842789.png)

![5-{[2-(4-morpholinyl)ethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B4842799.png)
![5-{[5-(2-bromo-4-methylphenyl)-2-furyl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4842804.png)
![N-(2,4-dimethylphenyl)-2-[(3-methylbutanoyl)amino]-4-phenyl-3-thiophenecarboxamide](/img/structure/B4842810.png)
![N-[1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-ethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4842815.png)
![1-(2,4-dimethylphenyl)-5-[(2-isopropyl-5-methylphenoxy)methyl]-1H-tetrazole](/img/structure/B4842823.png)
![N-{4-chloro-3-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}benzenesulfonamide](/img/structure/B4842827.png)